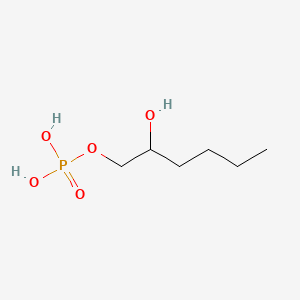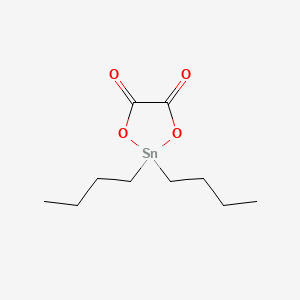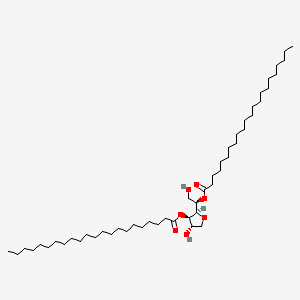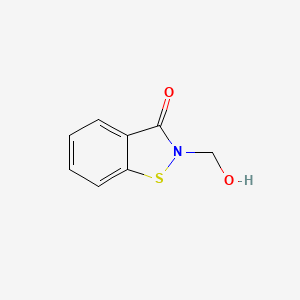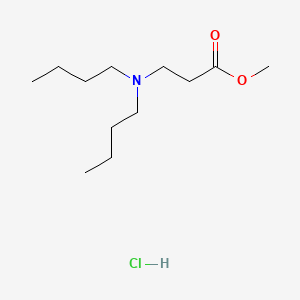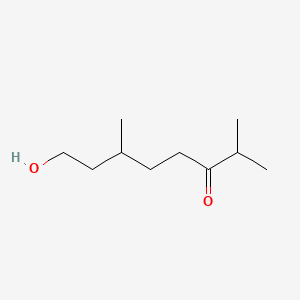
8-Hydroxy-2,6-dimethyloctan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2,6-dimethyloctan-3-one is an organic compound with the molecular formula C10H20O2. It is a derivative of octanone and features a hydroxyl group at the 8th position and methyl groups at the 2nd and 6th positions. This compound is known for its role in the synthesis of various biologically active molecules, including insect pheromones .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 8-Hydroxy-2,6-dimethyloctan-3-one involves the low-temperature reduction of mentholactone with diisobutylaluminum hydride in methylene chloride. This reaction can yield multiple products depending on the conditions, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves the use of readily available starting materials and reagents, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-2,6-dimethyloctan-3-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different products depending on the reagents and conditions used.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Diisobutylaluminum hydride in methylene chloride at low temperatures (e.g., -70°C).
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to replace the hydroxyl group.
Major Products Formed
Reduction: Depending on the conditions, products like 7-isopropyl-4-methyloxepan-2-ol can be formed.
Oxidation: Products such as ketones or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Hydroxy-2,6-dimethyloctan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is involved in the synthesis of insect pheromones, which are crucial for studying insect behavior and pest control.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2,6-dimethyloctan-3-one involves its interaction with specific molecular targets. For instance, when used as an insect pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 7-Isopropyl-4-methyloxepan-2-ol
- 2-Isobutoxy-7-isopropyl-4-methyloxepane
- 3-Methylcyclopentan-1-one
Uniqueness
8-Hydroxy-2,6-dimethyloctan-3-one is unique due to its specific structural features, such as the hydroxyl group at the 8th position and the methyl groups at the 2nd and 6th positions. These features make it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
84560-01-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
8-hydroxy-2,6-dimethyloctan-3-one |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(12)5-4-9(3)6-7-11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
DCMADGNDUAGIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


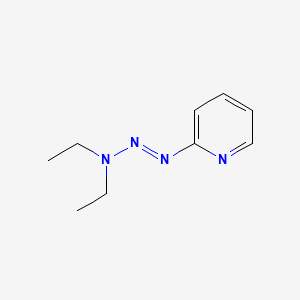

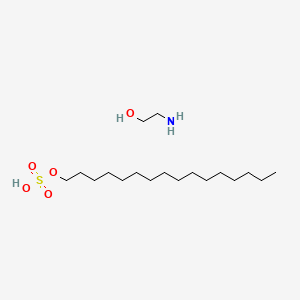

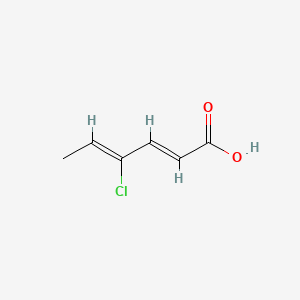
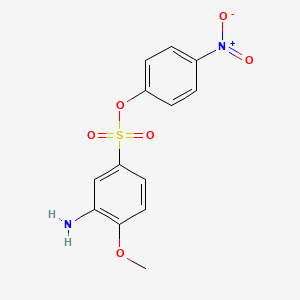
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
